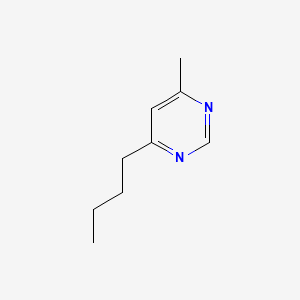![molecular formula C20H17NO8 B569756 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide CAS No. 115747-16-5](/img/structure/B569756.png)
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is a derivative of tetracycline, a broad-spectrum antibiotic that has been widely used since its discovery in the 1940s. Tetracyclines are known for their effectiveness against a variety of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound, like other tetracyclines, inhibits protein synthesis in bacteria, making it a valuable tool in the treatment of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[88001,703,8012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide can be synthesized through the chemical modification of tetracyclineThis modification can be achieved through various chemical reactions, including halogenation and subsequent substitution reactions .
Industrial Production Methods: Industrial production of lumitetracycline involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria to produce tetracycline, which is then extracted and purified. The purified tetracycline undergoes chemical modification to introduce the luminescent group, resulting in lumitetracycline .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the luminescent properties of lumitetracycline.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the lumitetracycline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation followed by nucleophilic substitution is a common method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in studying cellular processes due to its luminescent properties.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of new materials with luminescent properties.
Mécanisme D'action
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide exerts its effects by binding to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition of protein synthesis leads to a bacteriostatic effect, preventing bacterial growth and replication . The luminescent properties of lumitetracycline also make it useful in imaging applications, where it can be used to visualize cellular processes .
Comparaison Avec Des Composés Similaires
3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide is unique among tetracyclines due to its luminescent properties. Similar compounds include:
Tetracycline: The parent compound, widely used as an antibiotic.
Doxycycline: A tetracycline derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant bacteria.
Tigecycline: A glycylcycline with broad-spectrum activity.
This compound’s uniqueness lies in its ability to serve as both an antibiotic and a fluorescent probe, making it valuable in both therapeutic and research settings .
Propriétés
Numéro CAS |
115747-16-5 |
|---|---|
Formule moléculaire |
C20H17NO8 |
Poids moléculaire |
399.355 |
InChI |
InChI=1S/C20H17NO8/c1-18(28)6-3-2-4-8(22)10(6)14(24)19-9(18)5-7-12(19)13(23)11(16(21)26)15(25)20(7,29)17(19)27/h2-4,7,9,12,22,25,28-29H,5H2,1H3,(H2,21,26) |
Clé InChI |
IUWYWEZCCXQGEG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C4C2(C(=O)C5=C1C=CC=C5O)C(=O)C3(C(=C(C4=O)C(=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


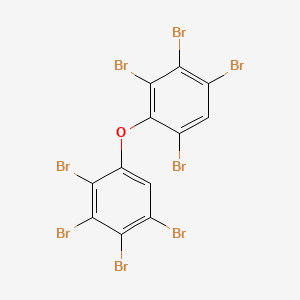
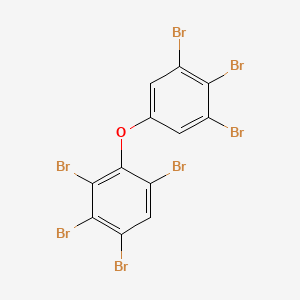
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
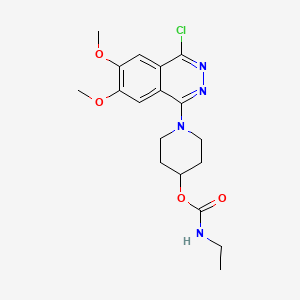
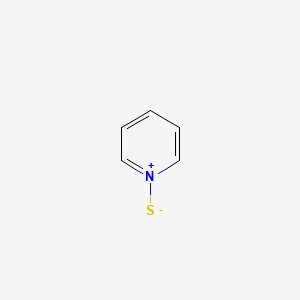
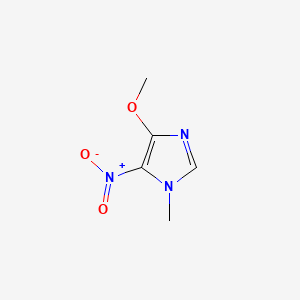

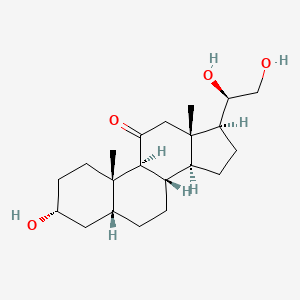
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
